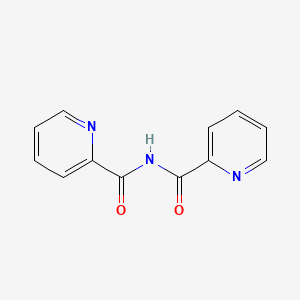
Bis(2-pyridylcarbonyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-pyridylcarbonyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis of bis(2-pyridylcarbonyl)amine typically involves the oxidation of ethylbis(2-pyridylmethyl)amine using metal complexes, such as trichloridoruthenium(III). The resulting compound exhibits unique structural properties that make it suitable for various applications.
- Synthesis Method : The oxidation process leads to the formation of a ligand-based product that can interact with metal ions, enhancing its utility in coordination complexes .
- Characterization Techniques : Techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry are employed to confirm the structure and properties of this compound and its metal complexes .
Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.
- Metal Complexes : The formation of copper(II) complexes with this compound has been documented, showcasing its potential in catalysis and material science .
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ru(III) | Moderate | Electrocatalysis |
| Ni(II) | High | Anticancer Agents |
Catalytic Applications
The catalytic properties of this compound have been explored in various reactions, including oxidation and reduction processes.
- Oxidation Reactions : Studies have demonstrated that bpca can facilitate the oxidation of alcohols and other substrates in the presence of metal catalysts. For instance, its interaction with ruthenium complexes enhances the efficiency of oxidation reactions by stabilizing reactive intermediates .
- Electrocatalytic Activity : The compound has shown promise in electrocatalytic applications, particularly in fuel cells where efficient electron transfer is crucial .
Biological Applications
Recent research highlights the potential biological applications of this compound and its metal complexes.
- Anticancer Activity : Some studies indicate that copper complexes derived from this compound exhibit significant cytotoxicity against cancer cell lines, suggesting their potential use as therapeutic agents .
- Copper Chelation : The ability of bpca to chelate copper ions positions it as a candidate for treating diseases associated with copper dysregulation, such as Wilson's disease .
Case Study 1: Copper Complexes in Anticancer Research
Research conducted on copper(II) complexes formed with this compound revealed their efficacy against various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity, demonstrating that these complexes could induce apoptosis in cancer cells more effectively than free copper ions .
Case Study 2: Electrocatalytic Performance
A study investigating the electrocatalytic properties of a ruthenium complex containing this compound showed enhanced performance in oxygen reduction reactions. The findings suggested that the ligand's structural features significantly influence the catalytic activity, making it a valuable component for fuel cell applications .
特性
分子式 |
C12H9N3O2 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
N-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2/c16-11(9-5-1-3-7-13-9)15-12(17)10-6-2-4-8-14-10/h1-8H,(H,15,16,17) |
InChIキー |
IZWWLMMXODPJNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NC(=O)C2=CC=CC=N2 |
同義語 |
is(2-pyridylcarbonyl)amine bpcaH cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















